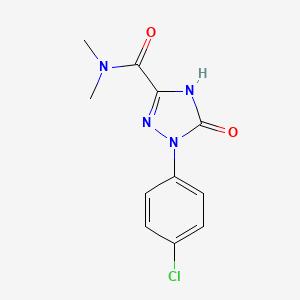

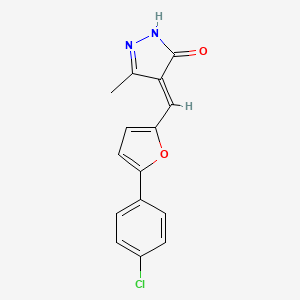

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide, also known as COTI-2, is a small molecule that has been identified as a potential cancer therapeutic agent. This compound has gained attention due to its ability to selectively target mutant p53 proteins, which are commonly found in many cancer types.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for the compound '4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(4-ethoxyphenyl)thiazol-2-amine, which is synthesized from 4-ethoxybenzaldehyde and thiosemicarbazide. The second intermediate is 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid, which is synthesized from phthalic anhydride and glycine. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.

Starting Materials

4-ethoxybenzaldehyde, thiosemicarbazide, phthalic anhydride, glycine, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), triethylamine (TEA), dimethylformamide (DMF), dichloromethane (DCM), diethyl ether, ethyl acetate, sodium bicarbonate (NaHCO3), sodium chloride (NaCl), anhydrous magnesium sulfate (MgSO4)

Reaction

Synthesis of 4-(4-ethoxyphenyl)thiazol-2-amine:, Step 1: Dissolve 4-ethoxybenzaldehyde (1.0 equiv) and thiosemicarbazide (1.2 equiv) in ethanol and reflux for 2 hours., Step 2: Cool the reaction mixture to room temperature and collect the resulting solid by filtration., Step 3: Recrystallize the solid from ethanol to obtain 4-(4-ethoxyphenyl)thiazol-2-amine as a white solid., Synthesis of 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid:, Step 1: Dissolve phthalic anhydride (1.0 equiv) and glycine (1.2 equiv) in acetic acid and reflux for 2 hours., Step 2: Cool the reaction mixture to room temperature and collect the resulting solid by filtration., Step 3: Recrystallize the solid from ethanol to obtain 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid as a white solid., Coupling of intermediates to form final product:, Step 1: Dissolve 4-(4-ethoxyphenyl)thiazol-2-amine (1.0 equiv), 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid (1.0 equiv), DCC (1.1 equiv), and NHS (1.1 equiv) in DMF and stir at room temperature for 2 hours., Step 2: Add TEA (2.0 equiv) to the reaction mixture and stir for an additional 30 minutes., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 4: Concentrate the filtrate and purify the resulting solid by column chromatography using a mixture of DCM and diethyl ether as the eluent., Step 5: Recrystallize the purified solid from ethyl acetate to obtain the final product as a white solid.

Mechanism Of Action

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide selectively targets mutant p53 proteins by binding to a specific pocket on the protein surface. This binding induces a conformational change in the protein, leading to its degradation and inhibition of downstream signaling pathways that promote cancer cell growth and survival.

Biochemical And Physiological Effects

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells that contain mutant p53 proteins. This compound also inhibits the expression of genes that are involved in cell cycle progression and DNA repair, leading to decreased cancer cell proliferation and survival.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide in lab experiments is its selectivity for mutant p53 proteins, which allows for more targeted and specific studies. However, one limitation is that 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide may not be effective in cancer cells that do not contain mutant p53 proteins.

Future Directions

Future research on 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide could focus on its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies could explore the effectiveness of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide in different cancer types and in clinical trials.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide has been extensively studied for its potential use as a cancer therapeutic agent. In pre-clinical studies, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide has shown promising results in inhibiting the growth of cancer cells that contain mutant p53 proteins. This compound has also been shown to induce cell death and inhibit tumor growth in animal models.

properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S/c1-2-29-17-9-5-14(6-10-17)18-13-30-22(23-18)24-21(28)15-3-7-16(8-4-15)25-19(26)11-12-20(25)27/h3-10,13H,2,11-12H2,1H3,(H,23,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRSCTXRJWHUSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2391572.png)

![6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2391573.png)

![3-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide](/img/structure/B2391581.png)

![2-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2391582.png)

![N-(4-chlorophenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2391586.png)

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2391587.png)

![6-Methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391593.png)